3-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide
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Overview
Description
3-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom attached to the benzene ring, a cyclopropyl group, and a thiophen-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide typically involves multiple steps:
Amidation: The formation of the amide bond involves the reaction of the brominated benzene derivative with cyclopropylamine and thiophen-3-ylmethylamine under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The thiophen-3-ylmethyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction can lead to the formation of various oxidized or reduced species.
Scientific Research Applications
3-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-cyclopropyl-N-(thiophen-2-ylmethyl)benzamide: Similar structure but with the thiophen-2-ylmethyl group.
3-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide: Similar structure but with a chlorine atom instead of bromine.
3-bromo-N-cyclopropyl-N-(furan-3-ylmethyl)benzamide: Similar structure but with a furan-3-ylmethyl group.
Uniqueness
3-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the bromine atom, cyclopropyl group, and thiophen-3-ylmethyl group together make it a valuable compound for various research applications.
Properties
IUPAC Name |
3-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c16-13-3-1-2-12(8-13)15(18)17(14-4-5-14)9-11-6-7-19-10-11/h1-3,6-8,10,14H,4-5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBLUPAPMJBPKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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